molecular formula C19H12BrCl2NO3S B2356057 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide CAS No. 339104-80-2

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide

Cat. No.: B2356057
CAS No.: 339104-80-2
M. Wt: 485.17
InChI Key: SDKKDJNGNWWGCV-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards of this compound were evaluated through toxicity assays on freshwater cladoceran Daphnia magna Straus . In silico studies were also performed concerning the potential antimicrobial effect and toxicity .

Future Directions

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-aminophenyl-3,5-dichlorobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
  • N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide

Uniqueness

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased lipophilicity and potential antimicrobial activity. This sets it apart from its chlorinated and fluorinated analogs, which may have different reactivity and biological effects .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrCl2NO3S/c20-13-1-5-17(6-2-13)27(25,26)18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKKDJNGNWWGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrCl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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